molecular formula C10H12O3 B2547700 (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol CAS No. 1932500-34-9

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol

Cat. No.: B2547700
CAS No.: 1932500-34-9
M. Wt: 180.203
InChI Key: NDMHYKOBRCUQNN-SSDOTTSWSA-N
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Description

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol: is an organic compound that belongs to the class of alcohols This compound features a chiral center, making it optically active

Scientific Research Applications

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol:

    Chemistry: As a chiral building block in organic synthesis.

    Biology: Studying its effects on biological systems due to its chiral nature.

    Medicine: Potential use in drug development for its unique structural properties.

    Industry: As an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol can be achieved through several synthetic routes:

    Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.

    Reduction of Ketones: Starting from a ketone precursor, reduction can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Grignard Reaction: Reacting a Grignard reagent with an appropriate aldehyde or ketone to form the alcohol.

Industrial Production Methods

Industrial production may involve:

    Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to reduce precursor compounds.

    Biocatalysis: Employing enzymes to achieve high enantioselectivity in the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol: can undergo various chemical reactions:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or PCC.

    Reduction: Further reduction to form different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC, or potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or enzymes for biocatalysis.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary alcohols.

    Substitution: Various substituted alcohols depending on the nucleophile used.

Mechanism of Action

The mechanism by which (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways depending on its functional groups and stereochemistry.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(1,3-dioxolan-4-yl)propan-1-ol
  • (2S)-2-(1,3-dioxane-4-yl)propan-1-ol
  • (2S)-2-(1,3-dioxepane-4-yl)propan-1-ol

Uniqueness

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol: is unique due to its specific 1,3-dioxaindan moiety, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-(1,3-benzodioxol-5-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,7,11H,5-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMHYKOBRCUQNN-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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